Propyl fluoroformate

CAS No.: 2105-91-1

Cat. No.: VC8412553

Molecular Formula: C4H7FO2

Molecular Weight: 106.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2105-91-1 |

|---|---|

| Molecular Formula | C4H7FO2 |

| Molecular Weight | 106.1 g/mol |

| IUPAC Name | propyl carbonofluoridate |

| Standard InChI | InChI=1S/C4H7FO2/c1-2-3-7-4(5)6/h2-3H2,1H3 |

| Standard InChI Key | KDZDOTCTYBXDOY-UHFFFAOYSA-N |

| SMILES | CCCOC(=O)F |

| Canonical SMILES | CCCOC(=O)F |

Introduction

Chemical Identity and Structural Characteristics

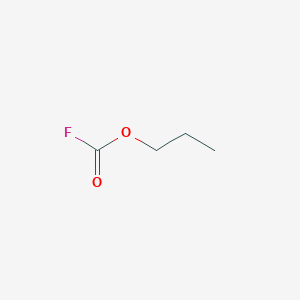

Propyl fluoroformate belongs to the class of alkyl fluoroformates, with the general formula R–O–C(O)F, where R represents a propyl group (–CH₂CH₂CH₃). Its molecular structure is characterized by a carbonyl group adjacent to both a fluorine atom and an alkoxy group.

Molecular Formula and Weight

-

Molecular Formula: C₄H₇FO₂

-

Molecular Weight: 122.10 g/mol (calculated by substituting chlorine in propyl chloroformate [C₄H₇ClO₂, MW 122.55] with fluorine).

Spectral Data and Structural Confirmation

While direct spectral data for propyl fluoroformate is scarce, analogous fluoroformates are typically characterized using:

-

¹⁹F NMR: A singlet near δ −75 ppm (referenced to CFCl₃) for the carbonyl-bound fluorine .

-

IR Spectroscopy: Strong absorption bands at ~1,850 cm⁻¹ (C=O stretch) and ~1,100 cm⁻¹ (C–F stretch) .

Synthesis and Industrial Production

The synthesis of propyl fluoroformate leverages a nucleophilic substitution reaction, where potassium fluoride displaces chlorine in propyl chloroformate. This method, detailed in US Patent 6,613,929 B2 , offers marked improvements over traditional approaches.

Reaction Mechanism

The general reaction proceeds as:

where R = propyl.

Optimized Synthesis Protocol

-

Reactants:

-

Procedure:

-

Yield and Purity:

Table 1: Comparative Synthesis Data for Fluoroformates

| Substrate | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Isopropyl chloroformate | 2.0 | 93 | 99.9 |

| Phenyl chloroformate | 2.0 | 93.5 | 99.5 |

| Cyclohexyl chloroformate | 0.75 | 84 | 98.8 |

Physicochemical Properties

Propyl fluoroformate’s properties are inferred from its precursor and analogous compounds:

Physical State and Stability

-

Boiling Point: Estimated 80–90°C at 20 mmHg (cf. n-octyl fluoroformate: 87°C at 14 mmHg ).

-

Stability: Sensitive to moisture, hydrolyzes to HF and propyl carbonate .

Reactivity and Decomposition

Applications in Industrial and Analytical Chemistry

Pharmaceutical Intermediates

Propyl fluoroformate serves as a key intermediate in synthesizing:

-

Anticholinergic agents: Via reactions with tertiary amines .

-

Prodrugs: Fluorinated carbonate esters enhance bioavailability .

Analytical Derivatization

Similar to propyl chloroformate , it derivatizes amines and alcohols for GC-MS analysis, improving volatility and detection limits.

Agrochemicals

Used in producing fluorinated carbamates and ureas, which exhibit enhanced pesticidal activity .

| Parameter | Value |

|---|---|

| Flash Point | <30°C (estimated) |

| Vapor Pressure | ~0.87 psi at 20°C |

| Recommended PPE | Nitrile gloves, respirator |

Recent Advances and Future Directions

The patent-pending synthesis using ethylene carbonate represents a paradigm shift, offering:

Future research should explore:

-

Green Solvents: Replacing ethylene carbonate with biodegradable alternatives.

-

Catalytic Methods: Enhancing fluorine atom economy via phase-transfer catalysts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume